6,7,8-trifluoroisoquinoline
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Overview
Description
6,7,8-Trifluoroisoquinoline is a fluorinated derivative of isoquinoline, characterized by the presence of three fluorine atoms at the 6th, 7th, and 8th positions of the isoquinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7,8-trifluoroisoquinoline typically involves the direct introduction of fluorine atoms onto the isoquinoline ring. One common method is the fluorination of isoquinoline derivatives using fluorinating agents such as cesium fluoride in deuterated dimethyl sulfoxide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents and maintain the required reaction conditions. The scalability of these methods ensures the availability of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions: 6,7,8-Trifluoroisoquinoline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield partially or fully reduced isoquinoline derivatives.
Substitution: Nucleophilic substitution reactions are common, where fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions include various fluorinated isoquinoline derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents introduced .
Scientific Research Applications
6,7,8-Trifluoroisoquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6,7,8-trifluoroisoquinoline involves its interaction with specific molecular targets and pathwaysThe exact pathways and targets depend on the specific application and the nature of the fluorinated derivative being studied .
Comparison with Similar Compounds
6,7,8-Trichloroisoquinoline: Similar in structure but with chlorine atoms instead of fluorine.
6,7,8-Trifluoropyridine: A related compound with a pyridine ring instead of an isoquinoline ring.
5,6,7,8-Tetrafluoroisoquinoline: Another fluorinated isoquinoline with an additional fluorine atom.
Uniqueness: 6,7,8-Trifluoroisoquinoline is unique due to the specific positioning of the fluorine atoms, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
1535288-37-9 |
---|---|
Molecular Formula |
C9H4F3N |
Molecular Weight |
183.1 |
Purity |
95 |
Origin of Product |
United States |
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